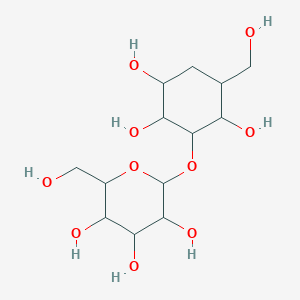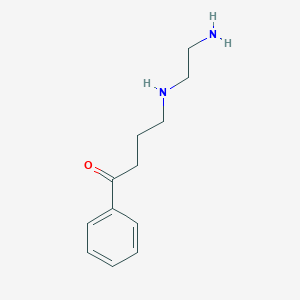
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-, also known as AEPP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in drug development. AEPP is a derivative of phenethylamine, a naturally occurring compound found in the human body, and has been shown to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Fabrication and Synthesis : 4-phenyl-2-butanone has been recognized for its role in synthesizing medicines aimed at reducing inflammation and containing codeine. The synthesis process involves multiple steps, including Claisen's condensation, nucleophilic addition, and substitution reactions, highlighting its significance in pharmaceutical manufacturing (Jiangli Zhang, 2005).
Enantioselective Addition : The enantioselective addition of diethylzinc to aldehydes, catalyzed by derivatives of 1-phenylethylamine, demonstrates the potential of related amino alcohols in synthesizing chiral secondary alcohols. This process is critical for producing compounds with high enantioselectivity, essential for various pharmacological applications (M. Asami et al., 2015).
Antimicrobial Agents : Substituted phenyl azetidines, derived from processes involving amino alcohols, have shown potential as antimicrobial agents. This suggests the relevance of such compounds in developing new treatments for bacterial and fungal infections (K. Doraswamy & P. Ramana, 2013).
Material Science and Chemistry
High-Pressure Measurements : Studies on monohydroxy alcohols with a single phenyl group, such as 1-phenyl-2-butanol, have revealed the importance of high-pressure measurements in understanding their molecular dynamics and properties. These findings are crucial for designing materials with specific characteristics (S. Kołodziej et al., 2020).
Biosynthesis of Chiral Amines : The biosynthesis of (R)-3-amino-1-butanol, a key intermediate in the treatment of HIV/AIDS, demonstrates the green and efficient production of chiral amines using transaminases. This highlights the compound's significance in sustainable pharmaceutical manufacturing (Xiao‐Ling Tang et al., 2019).
Corrosion Inhibition
- Anticorrosion Properties : Functionalization of copper surfaces with organic layers derived from phenyl aldehyde and amino alcohols, such as amino-2-propanol and 2-amino-1-butanol, has been investigated for its anticorrosion properties. This application is vital for protecting metal surfaces in various industrial contexts (Ana Chira et al., 2021).
Eigenschaften
IUPAC Name |
4-(2-aminoethylamino)-1-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-10-14-9-4-7-12(15)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVRJHARGFOWMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCNCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161833 |
Source


|
| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
CAS RN |
141809-45-2 |
Source


|
| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141809452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

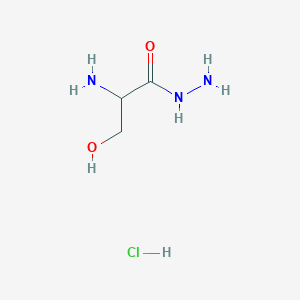



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)

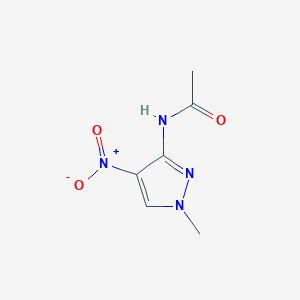
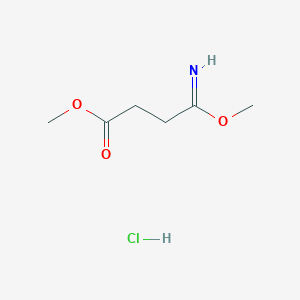
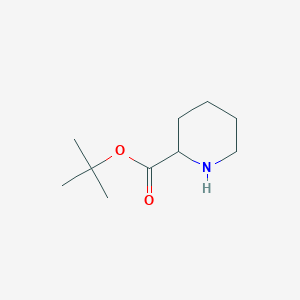
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)


